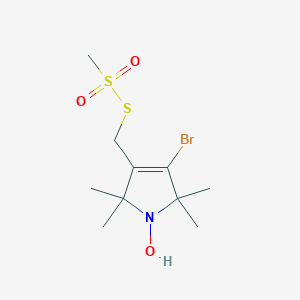

4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate

Übersicht

Beschreibung

4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate, also known as this compound, is a useful research compound. Its molecular formula is C10H18BrNO3S2 and its molecular weight is 344.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate is thiol groups . This compound is a highly reactive thiol-specific spin label .

Mode of Action

This compound acts as a conformational probe of thiol site structure due to its minimal rotational freedom and also distance from the covalent disulfide linkage to the macromolecule under study . It interacts with its targets by forming a covalent bond with the thiol group, which allows it to act as a spin label .

Pharmacokinetics

As a research chemical, it’s important to note that these properties can significantly impact the compound’s bioavailability and efficacy .

Result of Action

The result of the compound’s action is the labeling of thiol groups, which can be used to study the structure and dynamics of proteins . This can provide valuable insights into protein function and interactions.

Action Environment

Biologische Aktivität

4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate (commonly referred to as 4-Bromo-TEMPO-MTS) is a thiol-specific spin-label compound with diverse biological applications. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest in research related to oxidative stress, cellular signaling, and antimicrobial activity.

- Molecular Formula : C₉H₁₃BrNO₃S

- Molecular Weight : Approximately 292.18 g/mol

- CAS Number : 215956-55-1

The biological activity of 4-Bromo-TEMPO-MTS primarily stems from its ability to form stable radicals and its reactivity towards thiols. This compound acts as a spin label that can penetrate cell membranes and interact with cellular components, particularly in oxidative stress scenarios. The radical formation facilitates the study of redox processes in biological systems.

Biological Activity Overview

The compound exhibits several notable biological activities:

Antimicrobial Activity

4-Bromo-TEMPO-MTS has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both fungal and bacterial species. For instance:

- Fungal Inhibition : The compound has shown effectiveness against Phytophthora infestans, with an effective dose (ED50) of approximately 2.4 µg/mL for mycelial growth inhibition .

- Bacterial Inhibition : In vitro studies reveal that it possesses antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 6 to 30 µg/mL .

Effects on Cellular Models

Research utilizing cellular models has highlighted the following effects:

- Cell Viability : At concentrations above 10 µg/mL, significant cytotoxic effects were observed in nematode models, indicating potential applications in controlling parasitic infections .

- Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of cancer cell lines, suggesting its potential role in cancer therapeutics. For example, studies reported IC50 values indicating substantial antiproliferative effects on HeLa cells .

Case Studies and Experimental Findings

Discussion

The diverse biological activities of 4-Bromo-TEMPO-MTS underscore its potential as a multifunctional agent in both therapeutic and research contexts. Its ability to modulate oxidative stress responses and inhibit pathogen growth positions it as a candidate for further exploration in drug development.

Future Directions

Continued research is warranted to explore:

- The specific mechanisms underlying its antimicrobial properties.

- Potential applications in cancer therapy.

- The safety profile and potential side effects in vivo.

Wissenschaftliche Forschungsanwendungen

Electron Paramagnetic Resonance (EPR) Spectroscopy

One of the primary applications of 4-Bromo-TEMPO-MTS is in EPR spectroscopy. This technique allows researchers to study molecular dynamics and interactions at the atomic level by using the compound as a spin label. The stable free radical nature of the compound enables it to provide detailed information about the local environment of the labeled site within biomolecules .

Protein Labeling

4-Bromo-TEMPO-MTS is extensively used for labeling proteins, particularly those containing thiol groups. The compound reacts with cysteine residues in proteins, allowing researchers to investigate protein folding, conformational changes, and interactions with other biomolecules. This application is crucial in understanding enzyme mechanisms and protein-protein interactions .

Thiol Site Structure Probing

Due to its thiol specificity, 4-Bromo-TEMPO-MTS acts as a conformational probe for thiol sites in various biological macromolecules. This property enables scientists to study the structural characteristics of disulfide bonds and their roles in protein stability and function .

Drug Development

In pharmaceutical research, 4-Bromo-TEMPO-MTS can be utilized to explore drug interactions with target proteins. By labeling specific sites on therapeutic proteins or enzymes, researchers can monitor conformational changes upon drug binding, which is essential for rational drug design .

Materials Science

The compound's ability to form stable radicals makes it useful in materials science for developing advanced materials with specific magnetic properties. Its incorporation into polymer matrices can enhance the mechanical properties and stability of the materials under various conditions .

Case Study 1: Protein Dynamics

A study published in Biochemistry utilized 4-Bromo-TEMPO-MTS to label a specific cysteine residue in a model enzyme. EPR spectroscopy revealed insights into the enzyme's dynamic behavior during catalysis, demonstrating how conformational flexibility impacts enzymatic activity .

Case Study 2: Drug Interaction Studies

In another research project focused on cancer therapeutics, researchers employed 4-Bromo-TEMPO-MTS to investigate the interaction between a novel anticancer drug and its target protein. The results highlighted significant conformational changes upon drug binding, providing valuable information for optimizing drug efficacy .

Eigenschaften

IUPAC Name |

3-bromo-1-hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO3S2/c1-9(2)7(6-16-17(5,14)15)8(11)10(3,4)12(9)13/h13H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZFUMWORONOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(N1O)(C)C)Br)CSS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571823 | |

| Record name | S-[(4-Bromo-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215956-55-1 | |

| Record name | S-[(4-Bromo-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.